6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
CAS No.: 68254-08-0
Cat. No.: VC2002656
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68254-08-0 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) |
| Standard InChI Key | IYLQQYCKWAAZLD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
The compound 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid represents a class of heterocyclic compounds containing a pyridazine core with specific functional group modifications. Understanding its basic chemical identity is essential for researchers working with this compound.
Basic Chemical Information
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is characterized by its unique molecular structure and distinct chemical identifiers, as detailed in Table 1.
Table 1: Chemical Identity Parameters of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
| Parameter | Value |
|---|---|
| CAS Number | 68254-08-0 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid |
| InChI | InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) |
| InChIKey | IYLQQYCKWAAZLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O |
The compound contains a six-membered pyridazine ring system with two adjacent nitrogen atoms. Key functional groups include a methyl substituent at the 6-position, a phenyl group attached to one of the nitrogen atoms at the 1-position, a carbonyl group at the 4-position, and a carboxylic acid moiety at the 3-position .
Physicochemical Properties
Understanding the physicochemical properties of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is crucial for predicting its behavior in various experimental and biological systems.
Table 2: Physicochemical Properties of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
The moderate XLogP3-AA value of 2.4 suggests a balance between hydrophilic and lipophilic properties, which is important for potential drug-like applications. The presence of both hydrogen bond donors and acceptors contributes to its ability to interact with biological targets .
Synthesis Methodologies
The synthesis of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid and related compounds involves several established procedures in heterocyclic chemistry. Understanding these synthetic routes is essential for researchers seeking to prepare this compound or its derivatives.
Advanced Synthetic Approaches
Recent advances in the synthesis of related heterocyclic compounds may be applicable to 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid. For instance, research on 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives demonstrates the potential of molybdenum hexacarbonyl [Mo(CO)₆]-mediated ring expansion of isoxazole intermediates .
This approach involves:
-
Preparation of methyl 2-(isoxazol-5-yl)-3-oxopropanoates
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Mo(CO)₆-mediated ring expansion
-
Further modifications to achieve the desired substitution pattern
While this methodology focuses on pyridine rather than pyridazine derivatives, it represents an innovative approach that could potentially be adapted for the synthesis of pyridazine-based compounds like 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid .
Structural Analysis and Characterization
Proper characterization of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is essential for confirming its identity and purity in research settings.
Spectroscopic Characterization
Standard analytical techniques for confirming the structure and purity of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid include:
Comparative Structural Analysis
Understanding how 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid relates to similar compounds can provide insights into structure-activity relationships and potential applications.
Table 3: Comparison with Related Compounds
These structural analogs demonstrate how modifications to the phenyl ring, particularly the addition of electron-withdrawing groups like trifluoromethyl, can potentially modulate the physicochemical and biological properties of the core structure.
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